2,2',3,3',4,4'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . This group of organic compounds was used in transformers as dielectric fluids until production was banned in 1979 . It is sometimes referred to as Aroclor 1260 .
Molecular Structure Analysis
The IUPAC name of 2,2’,3,3’,4,4’-hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene . Its molecular formula is C12H4Cl6 . It is a light yellow, soft, sticky resin .Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’-Hexachlorobiphenyl has a molar mass of 360.86 g·mol−1 . It appears as a viscous oily liquid . It has a density of 1.40 g/mL , a melting point of 150.8 °C , and a solubility in water of 9.70 × 10−10 M . Its vapor pressure is 4.05 × 10−5 mmHg at 25 °C .Scientific Research Applications
Use in Electrical Transformers and Hydraulic Fluids
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
- Results or Outcomes : The use of this compound has been discontinued since January 1979 due to its persistence in the environment and potential health risks .
Synthesis of Polychlorinated Dibenzofurans
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl can be used to synthesise polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF). These compounds share a similar structure with polychlorinated dibenzo-p-dioxins .
- Results or Outcomes : The outcome of this application is the production of TCDF and PenCDF, which are structurally similar to polychlorinated dibenzo-p-dioxins .
Photocatalytic Degradation of PCBs
- Application Summary : A study investigated the photocatalytic degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB153), a common PCB contaminant, using a Fe3O4@SiO2@TiO2 core-shell structure .
- Methods of Application : The nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
- Results or Outcomes : The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained under specific conditions. The rate of mineralization was 75.3%, which had a significant efficiency compared to control experiments .
Use in Closed Systems
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl has been used frequently up and until the ban in late 1977 in closed systems such as transformers, capacitors, and electromagnets .
- Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .
Use in Open Systems
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in open systems like waxes, paints, or plasticizers .
- Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .
Accelerated Photo-transformation in Water
- Application Summary : A study investigated the accelerated photo-transformation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water by dissolved organic matter .
- Methods of Application : The photolysis of a higher chlorinated polychlorinated biphenyl (PCB) congener (2,2’,4,4’,5,5’-hexachlorobiphenyl, PCB 153) under simulated sunlight in presence of humic acid (HA) was investigated .
- Results or Outcomes : Degradation of PCB 153 was accelerated significantly by the addition of HA, with a rate constant of 0.0214, 0.0413, and 0.0358 h −1 in the initial 18 h of irradiation in presence of 1, 5, and 20 mg/L HA, respectively .
Use in Flame Retardants
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in flame retardants .
- Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .
Use in Plasticizers
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in plasticizers .
- Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .
Use in Dielectric Fluids
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGRXWGMYTPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858932 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4'-Hexachlorobiphenyl | |
CAS RN |
38380-07-3, 11096-82-5 | |
Record name | PCB 128 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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